[1,3]Dioxolo[4,5-g]quinoxaline [1,3]Dioxolo[4,5-g]quinoxaline
Brand Name: Vulcanchem
CAS No.: 269-56-7
VCID: VC16007505
InChI: InChI=1S/C9H6N2O2/c1-2-11-7-4-9-8(12-5-13-9)3-6(7)10-1/h1-4H,5H2
SMILES:
Molecular Formula: C9H6N2O2
Molecular Weight: 174.16 g/mol

[1,3]Dioxolo[4,5-g]quinoxaline

CAS No.: 269-56-7

Cat. No.: VC16007505

Molecular Formula: C9H6N2O2

Molecular Weight: 174.16 g/mol

* For research use only. Not for human or veterinary use.

[1,3]Dioxolo[4,5-g]quinoxaline - 269-56-7

Specification

CAS No. 269-56-7
Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
IUPAC Name [1,3]dioxolo[4,5-g]quinoxaline
Standard InChI InChI=1S/C9H6N2O2/c1-2-11-7-4-9-8(12-5-13-9)3-6(7)10-1/h1-4H,5H2
Standard InChI Key SPCDYCMVQIHLHQ-UHFFFAOYSA-N
Canonical SMILES C1OC2=CC3=NC=CN=C3C=C2O1

Introduction

# Dioxolo[4,5-g]quinoxaline: Structural, Synthetic, and Biological Perspectives Dioxolo[4,5-g]quinoxaline is a heterocyclic organic compound characterized by a fused quinoxaline core modified with a 1,3-dioxole ring system. This compound belongs to the broader class of quinoxaline derivatives, which are renowned for their diverse chemical properties and potential biomedical applications. The following report synthesizes available data on its molecular identity, synthetic pathways, structural features, and research findings, drawing from peer-reviewed publications, chemical databases, and patent literature.

Structural Characterization Dioxolo[4,5-g]quinoxaline (CAS No. 269-56-7) has the molecular formula C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol . Its IUPAC name, dioxolo[4,5-g]quinoxaline, reflects the fusion of a 1,3-dioxole ring at the 4,5-positions of the quinoxaline backbone. Key identifiers include:

PropertyValueSource
InChIInChI=1S/C9H6N2O2/c1-2-11-7-4-9-8(12-5-13-9)3-6(7)10-1/h1-4H,5H2
InChIKeySPCDYCMVQIHLHQ-UHFFFAOYSA-N
Canonical SMILESC1OC2=CC3=NC=CN=C3C=C2O1
PubChem CID21828930

The compound’s planar structure enables π-π interactions, which are critical for its potential applications in materials science and pharmacology.

Related Derivatives

A structurally analogous compound, 6,7-Di-thiophen-2-yl- dioxolo[4,5-g]quinoxaline (PubChem CID: 44399197), incorporates thiophene substituents at the 6 and 7 positions, increasing its molecular weight to 338.4 g/mol . This derivative highlights the modularity of the quinoxaline scaffold for functionalization .

Synthesis and Structural Analysis

Synthetic Routes

The synthesis of dioxolo[4,5-g]quinoxaline derivatives typically involves multi-step condensation reactions. For example:

  • Cyclocondensation: Reaction of o-phenylenediamine with glyoxal derivatives under acidic conditions forms the quinoxaline core.

  • Dioxole Ring Formation: Subsequent oxidation and cyclization steps introduce the 1,3-dioxole moiety .

In a seminal study, Witiak and Wei (1991) synthesized a tricyclic analog, octahydro-2,2-dimethyl-6-oxo-1,3-dioxolo[4,5-g]quinoxaline-5,8-diacetic acid ester, via a seven-step sequence involving diastereoselective cycloadditions and NMR-guided conformational analysis . This approach underscores the role of stereoelectronic effects in stabilizing the dioxoloquinoxaline framework .

Spectroscopic Characterization

Proton NMR studies of related compounds reveal distinct signals for the dioxole methylene protons (δ 4.2–4.5 ppm) and aromatic quinoxaline protons (δ 7.1–8.3 ppm) . X-ray crystallography data for analogous structures confirm coplanar alignment of the dioxole and quinoxaline rings, facilitating electronic conjugation .

Research Gaps and Future Directions

  • Pharmacokinetic Profiling: Absence of data on absorption, distribution, metabolism, and excretion (ADME) limits translational potential.

  • Target Validation: Specific molecular targets (e.g., enzymes, receptors) remain unidentified.

  • Synthetic Optimization: Scalable routes for gram-scale production are yet to be developed.

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